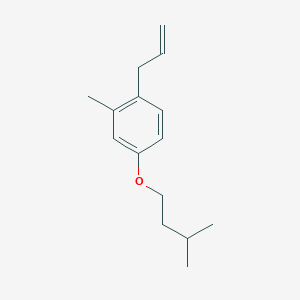

3-(2-Methyl-4-iso-pentoxyphenyl)-1-propene

Description

3-(2-Methyl-4-iso-pentoxyphenyl)-1-propene is an organic compound characterized by a propenyl group attached to a substituted aromatic ring. The aromatic ring features a methyl group at the 2-position and an iso-pentoxy group (a branched pentyl ether) at the 4-position. The compound is listed as discontinued by CymitQuimica, indicating challenges in commercial availability or synthesis scalability .

Properties

IUPAC Name |

2-methyl-4-(3-methylbutoxy)-1-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-5-6-14-7-8-15(11-13(14)4)16-10-9-12(2)3/h5,7-8,11-12H,1,6,9-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGOWFILZLJUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCC(C)C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-iso-pentoxyphenyl)-1-propene typically involves the alkylation of a phenol derivative. One common method includes the reaction of 2-methyl-4-iso-pentoxyphenol with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the alkylating agent can be a halogenated propene derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-iso-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the propene chain to a saturated alkane.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the propene chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenating agents like bromine (Br2) or nucleophiles such as sodium methoxide (NaOCH3) are often used.

Major Products Formed

Oxidation: Formation of 2-methyl-4-iso-pentoxybenzoic acid.

Reduction: Formation of 3-(2-Methyl-4-iso-pentoxyphenyl)propane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methyl-4-iso-pentoxyphenyl)-1-propene has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-iso-pentoxyphenyl)-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations in Aromatic Propenes

The target compound belongs to a broader class of substituted 1-propenes with aromatic moieties. Key structural analogs include:

Key Observations :

- Steric Effects : The iso-pentoxy group in the target compound introduces significant steric bulk compared to smaller substituents like isopropyl or fluorine . This may hinder polymerization or reaction kinetics.

- Polymer Applications : 3-(1-Adamantyl)-1-propene demonstrates the impact of bulky substituents on polymer properties, such as increased glass transition temperatures (Tg) and thermal stability .

Biological Activity

3-(2-Methyl-4-iso-pentoxyphenyl)-1-propene, also known as a derivative of propene, has garnered attention for its biological activity. This compound is characterized by its unique structure, which includes a phenyl group with a branched alkoxy substituent. The following sections detail its biological properties, including toxicity studies, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H20O

- Molecular Weight : 220.31 g/mol

- CAS Number : 91656978

Biological Activity Overview

The biological activity of this compound can be categorized into several domains, including:

- Toxicological Effects : Studies have indicated that compounds in this class may exhibit varying degrees of toxicity depending on dosage and exposure routes.

- Pharmacological Potential : There is emerging evidence suggesting potential applications in treating various diseases, though specific data on this compound remains limited.

Dermal Exposure

A recent assessment highlighted the effects of related compounds on dermal exposure. For instance, sulfurized isobutylene showed significant adverse effects such as decreased body weight gain and hematological changes in laboratory animals. Although direct studies on this compound are scarce, similar structural analogs suggest caution regarding skin contact and potential systemic absorption .

| Study Type | Test Subject | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Short-term Toxicity | Rabbits | 2000 | Severe skin irritation; hematological changes |

| Sub-chronic Toxicity | Rats | 500 | Decreased body weight; increased neutrophil count |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various alkoxy-substituted phenyl compounds, researchers found that certain derivatives displayed activity against Mycobacterium tuberculosis H37Rv strain. The modifications in the alkyl chain significantly influenced the compounds' lipophilicity and permeability, impacting their biological activity .

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment was conducted using sulfurized isobutylene as a model compound due to its structural similarities. Findings indicated that repeated dermal exposure led to significant adverse effects at higher concentrations, establishing a NOAEL (No Observed Adverse Effect Level) at lower doses . This study underscores the importance of evaluating similar compounds for safety profiles before therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.